2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid
Description
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is a complex organic compound with a unique structure that includes both hydrazino and cyano functional groups
Properties
Molecular Formula |
C10H9N5O3 |
|---|---|
Molecular Weight |
247.21g/mol |
IUPAC Name |
2-[(2Z)-2-(1-cyano-2-hydrazinyl-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H9N5O3/c11-5-8(9(16)13-12)15-14-7-4-2-1-3-6(7)10(17)18/h1-4,14H,12H2,(H,13,16)(H,17,18)/b15-8- |
InChI Key |
FXTXPVZJHGXILF-NVNXTCNLSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=C(/C#N)\C(=O)NN |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine and cyano compounds under controlled conditions. One common method involves the condensation of 2-hydrazinobenzoic acid with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid involves its interaction with specific molecular targets. The cyano and hydrazino groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoic acid: This compound has an ethoxy group instead of a hydrazino group, which affects its reactivity and applications.
2-[(2Z)-2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid: A similar compound with slight structural variations that can lead to different chemical properties.
Uniqueness
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
